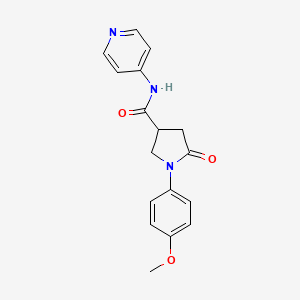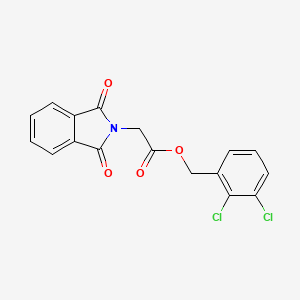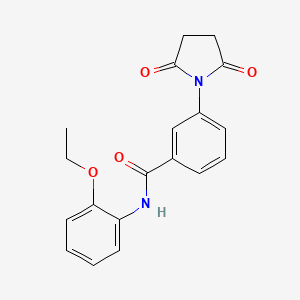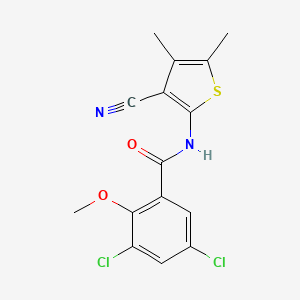
1-(4-methoxyphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-(4-methoxyphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide, also known as MPPOP, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various neurological disorders. MPPOP is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which has been implicated in the regulation of pain, anxiety, and mood disorders.
Mécanisme D'action
1-(4-methoxyphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and mood regulation. By blocking the NOP receptor, this compound can modulate these processes and potentially alleviate symptoms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing anxiety-like behavior, increasing social interaction, and improving memory function in animal models. It has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-methoxyphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide in lab experiments is its selectivity for the NOP receptor, which allows for more precise targeting of this receptor compared to other drugs that may have off-target effects. However, one limitation of using this compound is its relatively low potency, which may require higher doses to achieve the desired effects.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide, including exploring its potential in treating other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanisms by which this compound exerts its effects and to develop more potent and selective NOP receptor antagonists.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide has been extensively studied for its potential in treating various neurological disorders, including anxiety, depression, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to reduce drug-seeking behavior in rats.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-15-4-2-14(3-5-15)20-11-12(10-16(20)21)17(22)19-13-6-8-18-9-7-13/h2-9,12H,10-11H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXHTXBHQYTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4404410.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
![4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4404423.png)
![4-[(ethylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4404436.png)
![methyl 4-{5-[(allylamino)methyl]-2-furyl}benzoate hydrochloride](/img/structure/B4404438.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404441.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)

![5-[4-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4404460.png)
![N-(tert-butyl)-2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4404461.png)

